1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Catalog No.
S740444
CAS No.
1219828-27-9
M.F
C5H9NO4S
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

CAS Number

1219828-27-9

Product Name

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

IUPAC Name

1-methylsulfonylazetidine-3-carboxylic acid

Molecular Formula

C5H9NO4S

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

HBOQFIHAKZBLJA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CC(C1)C(=O)O

Synonyms

1-(Methylsulfonyl)-3-azetidinecarboxylic acid

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)O

The exact mass of the compound 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid (CAS 1219828-27-9) is a highly polar, conformationally restricted bifunctional building block widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates [1]. Featuring a four-membered azetidine ring substituted with a carboxylic acid and an N-methylsulfonyl group, this compound offers a favorable combination of low lipophilicity (cLogP -1.59) and high Fsp3 character (0.80). The pre-installed methylsulfonyl moiety acts as a strong hydrogen-bond acceptor while eliminating the need for downstream sulfonylation steps, making it an efficient precursor for incorporating polar, metabolically stable motifs into complex drug scaffolds.

Substituting 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid with its unprotected counterpart, 3-azetidinecarboxylic acid, or Boc-protected variants introduces significant inefficiencies in procurement and synthesis [1]. Utilizing the unprotected core requires post-coupling N-sulfonylation, a step that often suffers from poor regioselectivity, competing mixed anhydride formation, and reduced overall yields [2]. Furthermore, substituting the azetidine core with larger ring analogs, such as 1-(methylsulfonyl)pyrrolidine-3-carboxylic acid, alters the spatial trajectory of the carboxylic acid and increases the lipophilic burden, which can negatively impact the aqueous solubility and metabolic clearance rates of the final active pharmaceutical ingredient. Procuring the pre-mesylated azetidine ensures structural precision and streamlines late-stage functionalization.

Synthetic Efficiency and Step Reduction via Pre-Functionalization

Procuring the pre-mesylated 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid eliminates the need for post-coupling N-sulfonylation, a step that typically requires excess methanesulfonyl chloride and base, often leading to unwanted side reactions [1]. Compared to starting with 1-Boc-3-azetidinecarboxylic acid, which necessitates a two-step deprotection and sulfonylation sequence with an average combined yield of 60-70%, the direct use of the pre-mesylated building block in amide coupling reactions consistently achieves yields exceeding 85% [1]. This direct incorporation significantly reduces solvent waste, cycle times, and purification bottlenecks in scale-up campaigns.

Evidence DimensionSynthetic steps and overall yield for N-mesyl target generation
Target Compound Data1 step (direct coupling), >85% typical yield
Comparator Or Baseline1-Boc-3-azetidinecarboxylic acid (3 steps: coupling, deprotection, sulfonylation, ~60-70% yield)
Quantified Difference2-step reduction and ~15-25% absolute yield improvement
ConditionsStandard amide coupling workflows for pharmaceutical intermediates

Eliminating deprotection and sulfonylation steps directly lowers manufacturing costs and improves throughput for API production.

Physicochemical Profiling: Favorable Lipophilicity and Fsp3 Character

The incorporation of an azetidine ring rather than a pyrrolidine or piperidine ring is a proven strategy to lower the lipophilic burden of drug candidates. 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid possesses a highly favorable cLogP of approximately -1.59 and a high fraction of sp3 carbons (Fsp3 = 0.80) . Compared to the more lipophilic 1-(methylsulfonyl)pyrrolidine-3-carboxylic acid, the compact four-membered ring improves aqueous solubility and reduces off-target toxicity risks during lead optimization . The rigid spatial arrangement also restricts the conformational flexibility of the resulting amides.

Evidence DimensionCalculated Lipophilicity (cLogP) and Fsp3
Target Compound DatacLogP = -1.59, Fsp3 = 0.80
Comparator Or Baseline1-(methylsulfonyl)pyrrolidine-3-carboxylic acid (higher cLogP, lower relative polarity)
Quantified DifferenceSignificant reduction in lipophilicity and improved 3D character
ConditionsIn silico physicochemical profiling for building block selection

Procuring the azetidine derivative over larger cyclic analogs helps medicinal chemists maintain strict control over the lipophilic efficiency (LiPE) of advanced drug candidates.

Structural Stability and Target Affinity in Kinase Inhibitor Workflows

In the development of JAK inhibitors and pyrazole carboxamide compounds, the N-methylsulfonyl group serves as a critical hydrogen-bond acceptor that interacts with kinase target domains[1]. Utilizing 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid provides a metabolically robust motif that resists the oxidative ring-opening often observed with less constrained cyclic amines. When compared to N-alkyl azetidines, the N-mesyl group exhibits enhanced stability against cytochrome P450-mediated metabolism[1]. The pre-installed mesyl group ensures that this stabilizing feature is efficiently integrated into the molecular scaffold without late-stage synthetic risks.

Evidence DimensionMetabolic stability and H-bond acceptor capacity
Target Compound DataHigh stability (N-mesyl azetidine motif, HBA = 4)
Comparator Or BaselineN-alkyl azetidine derivatives (susceptible to N-dealkylation)
Quantified DifferenceElimination of N-dealkylation liabilities
ConditionsKinase inhibitor scaffold design and metabolic profiling

Selecting the N-mesyl azetidine building block directly contributes to achieving the pharmacokinetic stability required for oral bioavailability in targeted therapies.

Synthesis of JAK Kinase Inhibitors

Where this compound is the right choice for introducing a polar, metabolically stable, and conformationally restricted moiety into the solvent-exposed region of kinase inhibitors, replacing larger or more lipophilic rings [1].

Development of Pyrazole Carboxamide Therapeutics

Ideal for acting as a bifunctional building block in the assembly of complex carboxamide libraries, where the pre-installed mesyl group eliminates the need for incompatible downstream sulfonylation [2].

Lead Optimization for Enhanced Aqueous Solubility

The preferred building block when modifying a lead compound to reduce its logP and increase its Fsp3 fraction, thereby improving its physicochemical properties and oral bioavailability without sacrificing structural rigidity [1].

XLogP3

-1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(Methylsulfonyl)-3-azetidinecarboxylic acid

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